molecular formula C16H25N3O2 B2385206 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380173-83-9

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2385206
CAS No.: 2380173-83-9
M. Wt: 291.395
InChI Key: SZXDMALOTNKRNN-UHFFFAOYSA-N
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Description

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound that features a pyrimidine moiety linked to a piperidine ring

Preparation Methods

The synthesis of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and guanidine.

    Attachment to Piperidine: The pyrimidine derivative is then reacted with piperidine under basic conditions to form the piperidine-pyrimidine linkage.

    Final Modification: The resulting intermediate is further reacted with 2,2-dimethylpropan-1-one to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one include:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine ring and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

The uniqueness of this compound lies in its specific combination of the pyrimidine and piperidine moieties, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-5-12-10-17-15(18-11-12)21-13-6-8-19(9-7-13)14(20)16(2,3)4/h10-11,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDMALOTNKRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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